Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride
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Description
“Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride” is a chemical compound with the molecular formula C10H20ClN3O3 . It is a compound that is currently being researched and does not have a lot of information available about it.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For “this compound”, the molecular formula is C10H20ClN3O3 and the molecular weight is 265.7371 .Scientific Research Applications
Comparative Cytotoxicity Studies
- Comparative Toxicity : A study by Nakagawa, Yaguchi, and Suzuki (1994) compared the toxic effects of Butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, using isolated rat hepatocytes. This research provides insights into the relative cytotoxicity of similar compounds (Nakagawa et al., 1994).
Metabolism in Insects and Mice
- Metabolism Studies : Douch and Smith (1971) explored the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice, revealing hydroxylation of both the tert.-butyl and N-methyl groups. This study highlights species-specific variations in metabolism (Douch & Smith, 1971).
Chemical Synthesis and Molecular Analysis
- α-Aminated Methyllithium Synthesis : Ortiz, Guijarro, and Yus (1999) reported on the synthesis of α-aminated methyllithium via DTBB-catalysed lithiation of a N-(chloromethyl) carbamate, providing a method for preparing functionalized carbamates (Ortiz et al., 1999).
- X-Ray Diffraction Analysis of Carbamates : Das et al. (2016) synthesized two carbamate derivatives and analyzed them using single crystal X-ray diffraction, studying the interplay of hydrogen bonds in molecular architecture (Das et al., 2016).
- Carbocyclic Analogue Synthesis : Ober, Marsch, Harms, and Carell (2004) focused on the synthesis of a tert-butyl N-substituted carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).
Environmental and Biological Implications
- MTBE Uptake and Metabolism : Yu and Gu (2006) investigated the uptake, metabolism, and toxicity of Methyl tert-butyl ether (MTBE) in weeping willows, providing insights into the environmental impact and remediation potential of related compounds (Yu & Gu, 2006).
Methodological Developments
- N-tert-butanesulfinyl Imines Synthesis : Ellman, Owens, and Tang (2002) described the use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines, showcasing a methodological advancement in organic synthesis (Ellman et al., 2002).
Properties
IUPAC Name |
tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3.ClH/c1-9(2,3)16-8(15)13(4)10(7(11)14)5-12-6-10;/h12H,5-6H2,1-4H3,(H2,11,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFIBINSIJVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CNC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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